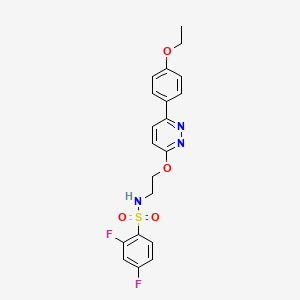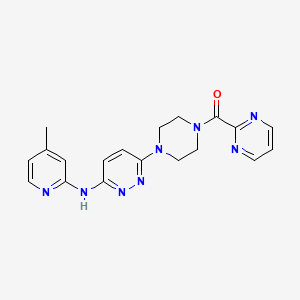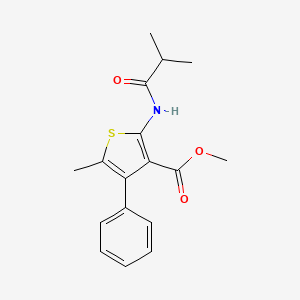
1-(4-fluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione, also known as FPMPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of neuroscience and pharmacology. FPMPD is a pyrazine derivative that has been found to exhibit potent activity on the GABA(A) receptor, which is a neurotransmitter receptor that plays a critical role in the regulation of neuronal excitability.
Mécanisme D'action
Target of Action
1-(4-fluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione, also known as F2580-0610, is a potent, first-in-class, selective, oral small-molecule inhibitor of bromodomain and extraterminal domain (BET) proteins . BET proteins are the primary targets of F2580-0610 .
Mode of Action
F2580-0610 interacts with its targets, the BET proteins, by inhibiting their function . This inhibition modifies the expression of genes involved in nuclear factor kappa B (NFκB) signaling in patients with myelofibrosis (MF) .
Biochemical Pathways
The inhibition of BET proteins by F2580-0610 affects the NFκB signaling pathway . This pathway plays a crucial role in the regulation of immune response to infection. Incorrect regulation of NFκB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Result of Action
The molecular and cellular effects of F2580-0610’s action involve changes in gene expression related to the NFκB signaling pathway . This can lead to modifications in the behavior of cells, potentially influencing the progression of diseases such as myelofibrosis .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-fluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione for lab experiments is its potent activity on the GABA(A) receptor, which makes it a useful tool for investigating the role of this receptor in neuronal function. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on 1-(4-fluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione. One area of interest is the development of more potent and selective modulators of the GABA(A) receptor, which could have therapeutic applications in a range of neurological and psychiatric disorders. Another area of interest is the investigation of the molecular mechanisms underlying the activity of this compound on the GABA(A) receptor, which could lead to a better understanding of the role of this receptor in neuronal function. Finally, there is potential for the development of novel therapeutic agents based on the structure of this compound.
Méthodes De Synthèse
The synthesis of 1-(4-fluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione can be achieved through a multi-step process that involves the reaction of pyridine-4-carboxaldehyde with 4-fluoroaniline to form 4-(4-fluorophenyl)pyridine. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to form the pyrazine-2,3-dione core. Finally, the pyridine-4-methyl group is introduced through a Grignard reaction to yield this compound.
Applications De Recherche Scientifique
1-(4-fluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione has been extensively studied for its potential applications in the field of neuroscience. Studies have shown that this compound exhibits potent activity on the GABA(A) receptor, which is a neurotransmitter receptor that plays a critical role in the regulation of neuronal excitability. This activity has led to investigations into the use of this compound as a potential treatment for conditions such as epilepsy and anxiety disorders.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c17-13-1-3-14(4-2-13)20-10-9-19(15(21)16(20)22)11-12-5-7-18-8-6-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZJSEYAKMOUPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN(C(=O)C2=O)CC3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[({[(3-methoxyphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2588120.png)
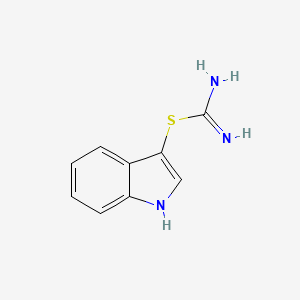
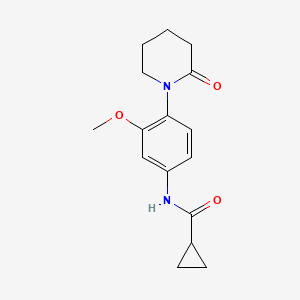
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclopropanecarboxamide](/img/structure/B2588126.png)
![2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-methoxybenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2588129.png)

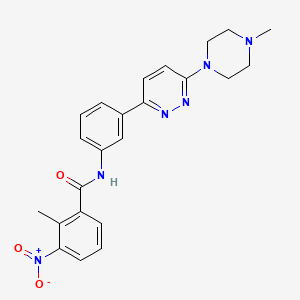

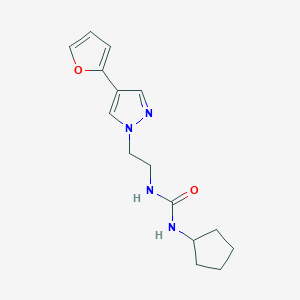
![2-methyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2588135.png)
